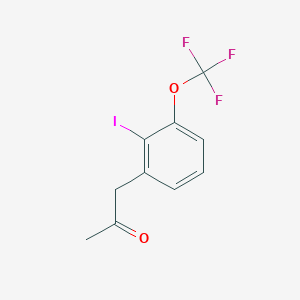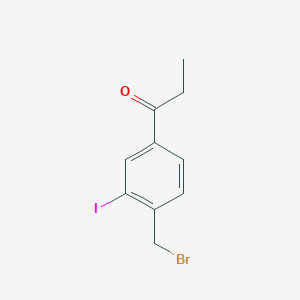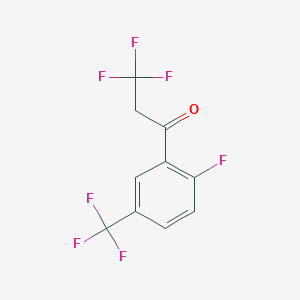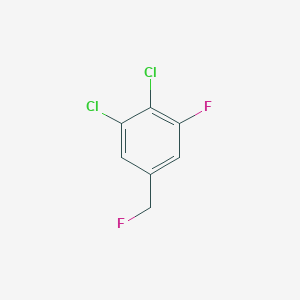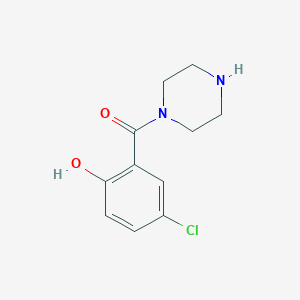
4-(5-Chlorosalicyloyl)Piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H13ClN2O2This compound features a chlorinated phenyl group, a hydroxyl group, and a piperazine moiety, making it a versatile molecule for different chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mecanismo De Acción
The mechanism of action of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the levels of endocannabinoids, which play a role in various physiological processes, including pain sensation, inflammation, and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone: Known for its potential as a MAGL inhibitor.
(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Studied for its affinity for alpha1-adrenergic receptors.
(4-(4-bromophenyl)piperazin-1-yl)methanone: Investigated for its antiviral and anticancer properties
Uniqueness
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone stands out due to its specific interaction with MAGL and its potential therapeutic applications in modulating endocannabinoid levels. This unique mechanism of action differentiates it from other similar compounds that may target different receptors or enzymes .
Propiedades
Fórmula molecular |
C11H13ClN2O2 |
|---|---|
Peso molecular |
240.68 g/mol |
Nombre IUPAC |
(5-chloro-2-hydroxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(15)9(7-8)11(16)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6H2 |
Clave InChI |
RVOWFLKZLRAMPS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



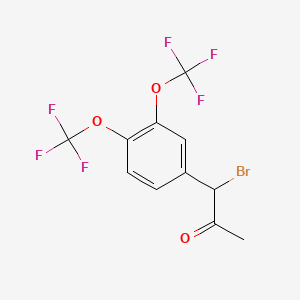
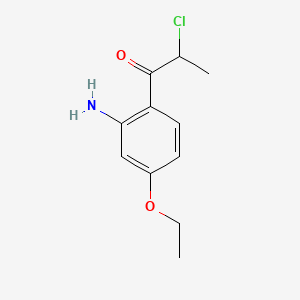
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)
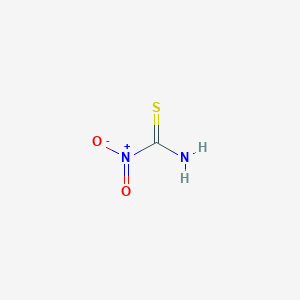

![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidin-2-ylmethanol](/img/structure/B14057224.png)
